

Application Note: Analysis of Chlorbromuron Residues in Vegetables

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Compound of Interest

Compound Name: Chlorbromuron

Cat. No.: B083572

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Introduction

Chlorbromuron is a urea-based herbicide used to control broadleaf and grassy weeds in various crops, including a range of vegetables. Due to its potential persistence in the environment and on agricultural products, monitoring its residue levels in vegetables is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the analysis of **chlorbromuron** residues in vegetable matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by instrumental analysis.

Principle

The QuEChERS method is a streamlined sample preparation technique that involves two main steps: extraction and cleanup.[1] First, pesticide residues, including **chlorbromuron**, are extracted from the homogenized vegetable sample into an organic solvent, typically acetonitrile. This is facilitated by the addition of salts which induce phase separation between the aqueous and organic layers. Following extraction, a dispersive solid-phase extraction (d-SPE) cleanup step is performed on an aliquot of the supernatant. This step utilizes a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars, which could otherwise negatively impact the instrumental analysis.[1][2] The final, cleaned extract is then analyzed by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the identification and quantification of **chlorbromuron**. [3]

Experimental Protocols

1. Reagents and Materials

- **Chlorbromuron** analytical standard
- Acetonitrile (ACN), HPLC or pesticide residue grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (for pigmented vegetables)
- C18 sorbent
- Deionized water
- 50 mL polypropylene centrifuge tubes with screw caps
- 15 mL polypropylene centrifuge tubes with screw caps
- High-speed centrifuge
- Vortex mixer
- Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS Method)

The following protocol is based on the EN 15662 QuEChERS method.[\[1\]](#)[\[4\]](#)

2.1. Extraction

- Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube. For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total of approximately 10 mL of water.[\[3\]](#)
- Add 10 mL of acetonitrile to the tube.
- If an internal standard is used, it should be added at this stage.[\[3\]](#)
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Add the extraction salts: 4 g of anhydrous MgSO_4 , 1 g of NaCl , 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.
- For general vegetable matrices, use 150 mg of anhydrous MgSO_4 and 50 mg of PSA.
- For vegetables with high pigment content (e.g., leafy greens), add 50 mg of GCB.[\[5\]](#) For matrices with high lipid content, 50 mg of C18 sorbent can be included.
- Cap the tube and vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is the final extract.

3. Instrumental Analysis

The final extract can be analyzed directly by GC-MS or LC-MS/MS.[\[3\]](#)

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Injection: 1-2 μL of the final extract.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Temperature Program: An initial temperature of around 70°C, held for a short period, followed by a ramp to a final temperature of approximately 280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Detection: Electron impact (EI) ionization with analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Injection: 2-10 μL of the final extract.
- LC Column: A C18 reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.
- MS/MS Detection: Electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for **chlorbromuron**.

Data Presentation

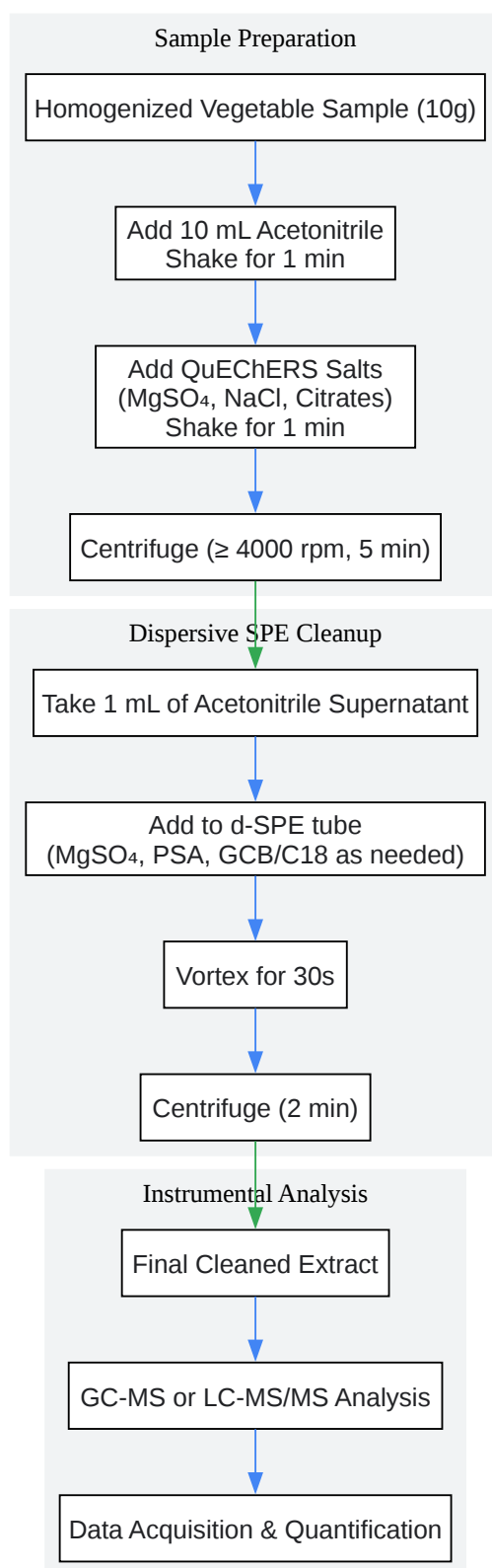
The performance of the analytical method should be validated by assessing parameters such as linearity, accuracy (recovery), precision (relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).[6] The following table summarizes typical performance data for the analysis of pesticides, including **chlorbromuron**, in vegetables using the QuEChERS method followed by chromatographic analysis.

Parameter	Typical Value Range	Reference
Recovery	70 - 120%	[1] [2] [4]
Precision (RSD)	< 20%	[7]
Limit of Detection (LOD)	0.005 - 0.01 mg/kg	[7] [8]
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg	[6] [7]

Note: These values are general ranges and the actual performance may vary depending on the specific vegetable matrix, instrumentation, and laboratory conditions.

Visualizations

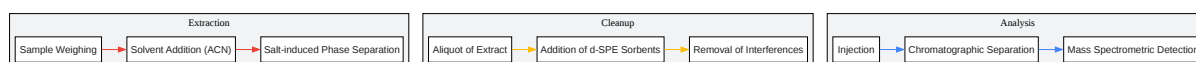
Experimental Workflow for **Chlorbromuron** Residue Analysis



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Caption: Workflow for **Chlorbromuron** Analysis.

QuEChERS Method Logical Steps



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Caption: Key Stages of the QuEChERS Protocol.

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